5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde
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Overview
Description
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde: is a heterocyclic compound that features both bromine and aldehyde functional groups. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde typically involves the bromination of imidazo[2,1-b][1,3]thiazole derivatives. One common method includes the reaction of imidazo[2,1-b][1,3]thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: 5-bromoimidazo[2,1-b][1,3]thiazole-2-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Medicine: The compound’s derivatives are being explored for their therapeutic potential. Research is ongoing to evaluate their efficacy and safety in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 5-Bromoimidazo[2,1-b][1,3]thiazole
- 5-Bromo-2,1,3-benzothiadiazole
- 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness: 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
2166571-24-8 |
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Molecular Formula |
C6H3BrN2OS |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-1-8-6-9(5)2-4(3-10)11-6/h1-3H |
InChI Key |
CNAQOMKJCAMOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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